Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate

Drug design ADME prediction Piperidine SAR

SAR studies on N-(ureidoalkyl)-piperidine chemotypes lack matched-pair data for the phenyl carbamate + 4-methoxybenzyl urea combination. This unique probe fills that gap, enabling deconvolution of N-substituent effects on CCR3 potency, selectivity, and metabolic stability. • Experimentally test the hypothesis that the phenyl carbamate reduces N-dealkylation vs. DPC168 in liver microsome assays. • Use in molecular docking to refine CCR3 and sEH pharmacophore models with a novel conformational constraint. • Generate SAR trends not captured by existing N-benzyl or N-phenyl urea variants-no commercially available analog replicates its profile.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 1235325-82-2
Cat. No. B2730991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate
CAS1235325-82-2
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26)
InChIKeyRHSAWSHMGHTXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Procurement Baseline


Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235325-82-2) is a synthetic small molecule belonging to the N-(ureidoalkyl)-piperidine-1-carboxylate class. Its structure combines a piperidine core bearing a phenyl carbamate at the 1-position and a 4-methoxybenzyl-urea moiety linked via a methylene bridge at the 4-position [1]. This chemotype overlaps pharmacophoric elements found in CC chemokine receptor-3 (CCR3) antagonists and soluble epoxide hydrolase (sEH) inhibitors, positioning it as a candidate for inflammation and pain research [2]. Despite its structural overlap with clinically investigated series, publicly available primary pharmacological data for this specific compound remain absent from the peer-reviewed literature and major bioactivity databases at the time of this analysis.

Why Generic Substitution Is Not Advisable


Within the N-(ureidoalkyl)-piperidine chemotype, even minor structural modifications produce large shifts in target potency, selectivity, and ADME properties. The CCR3 antagonist literature demonstrates that replacing an N-phenyl urea with an N-benzyl urea can alter IC50 values by >100‑fold, while the nature of the piperidine N‑substituent (phenyl carbamate vs. benzyl vs. sulfonamide) governs metabolic stability and oral bioavailability [1]. The present compound uniquely couples a phenyl carbamate with a 4‑methoxybenzyl urea, a combination not described in the foundational SAR studies of this series. Without matched‑pair comparative data, no commercially available analog can be assumed to replicate its binding, selectivity, or pharmacokinetic profile.

Differential Evidence vs. Structural Analogs


Lipophilicity vs. tert-Butyl Carbamate Analog

The phenyl carbamate N‑substituent of the target compound is expected to elevate lipophilicity (calculated LogP ~3.5) and reduce the number of hydrogen‑bond donors relative to the tert‑butyl carbamate analog tert‑butyl 4‑[3‑(4‑methoxyphenyl)ureido]piperidine-1‑carboxylate (calc. LogP ~2.8) [1]. In the CCR3 antagonist series, increasing lipophilicity via the piperidine N‑substituent was correlated with enhanced passive permeability but also heightened CYP‑mediated clearance [1]. No direct experimental LogP or permeability measurements are available for the target compound; values are predicted using ACD/Labs Percepta.

Drug design ADME prediction Piperidine SAR

CCR3 Binding Affinity: Urea N-Substituent SAR

In the N‑(ureidoalkyl)‑benzyl‑piperidine CCR3 antagonist series, replacement of the N‑benzyl urea with an N‑phenyl urea reduced binding affinity by ≥10‑fold (Ki shift from 1.2 nM to 15 nM) [1]. Conversely, introduction of a para‑methoxy substituent on the benzyl ring was shown to restore or enhance potency in related chemotypes by engaging a lipophilic sub‑pocket within the CCR3 binding site [1]. The target compound uniquely incorporates a 4‑methoxybenzyl urea, which is hypothesized to combine favorable steric complementarity with the methoxy‑mediated hydrogen‑bond acceptor potential. No direct binding data for this specific compound exist; the SAR inference is drawn from the homologous N‑(ureidoalkyl)‑piperidine series.

CCR3 antagonism Inflammation SAR

Metabolic Stability: Phenyl Carbamate vs. Benzyl-Piperidine

The CCR3 development candidate DPC168, which carries a phenyl urea and a 3‑benzylpiperidine, exhibited oral bioavailability (F) of 20% in mice, with clearance limited primarily by N‑dealkylation of the benzyl group [1]. Replacing the benzyl group with a phenyl carbamate, as in the target compound, is anticipated to block this metabolic soft spot and potentially improve metabolic stability, a strategy employed in later‑generation piperidine‑urea series [1][2]. Quantitative in vitro microsomal stability data are not publicly available for this compound.

Metabolic stability Piperidine SAR CCR3

Recommended Research Applications


CCR3 SAR Profiling in Inflammatory Disease

Use this compound as a unique phenyl carbamate‑containing probe in CCR3 binding and functional assays (e.g., [125I]‑eotaxin displacement, eosinophil chemotaxis). Its untested 4‑methoxybenzyl urea motif may reveal SAR trends not captured by existing N‑benzyl or N‑phenyl urea variants [1]. Pair with the tert‑butyl carbamate analog to deconvolve the contribution of the N‑substituent to potency and selectivity.

Metabolic Stability vs. Benzyl-Piperidine Reference

Subject the compound to liver microsome and hepatocyte stability assays alongside DPC168 or analogous 3‑benzylpiperidines to experimentally test the hypothesis that the phenyl carbamate reduces N‑dealkylation [2]. Quantitative data generated will inform whether this scaffold offers a genuine ADME advantage.

Computational Modeling and Pharmacophore Testing

Employ the compound in molecular docking studies against the CCR3 homology model or sEH crystal structure to rationalize the role of the 4‑methoxybenzyl group. The phenyl carbamate introduces a unique conformational constraint that can refine pharmacophore models for virtual screening [1].

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